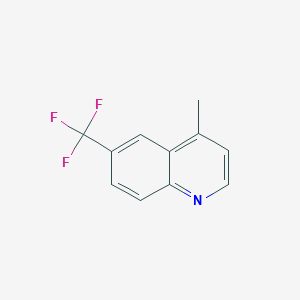
4-Metil-6-(trifluorometil)quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3N . It is a type of quinoline, a class of compounds that are widespread in nature and used in medicine due to their biological activity .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinolines often involves the use of 2′-amino-2,2,2-trifluoroacetophenones as a source of the CF3 group . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis
The molecular structure of 4-Methyl-6-(trifluoromethyl)quinoline consists of a quinoline core with a methyl group at the 4-position and a trifluoromethyl group at the 6-position . Theoretical calculations and spectroscopic properties of similar compounds have been investigated using methods such as FT-IR, FT-Raman, and NMR .Chemical Reactions Analysis
Fluorinated quinolines, including 4-Methyl-6-(trifluoromethyl)quinoline, have been studied for their reactivity. Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For example, 4-Chloro-8-(trifluoromethyl)quinoline is a solid with an average mass of 211.183 Da .Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
- Actividad Antibacteriana: Las quinolinas fluoradas, incluida la 4-Metil-6-(trifluorometil)quinolina, se han investigado por sus propiedades antibacterianas . Los investigadores exploran su potencial como nuevos antibióticos debido a la actividad biológica mejorada que confiere la sustitución de flúor.
- Actividad Antineoplásica: Algunas quinolinas, incluidos los derivados de la this compound, exhiben una potente actividad contra el cáncer de mama . Estos compuestos son candidatos prometedores para la terapia del cáncer.
Agricultura y Control de Plagas
- Insecticidas: Los derivados de quinolina se han estudiado como insecticidas. Si bien los datos específicos sobre la this compound son limitados, los compuestos relacionados han mostrado eficacia contra las plagas . La investigación adicional podría explorar su potencial en el manejo de plagas.
Sondas Fluorescentes y Sensores
- Tintes Sensibles a Haluros: La this compound se ha utilizado en la síntesis de tintes de quinolinio fluorescentes sensibles a haluros . Estos tintes encuentran aplicaciones en la detección de iones cloruro en sistemas biológicos.
Síntesis Química y Funcionalización
- Métodos Sintéticos: Los investigadores han explorado diversas rutas sintéticas para quinolinas fluoradas, incluida la ciclización, la cicloadición y la fluoración directa . Estos métodos permiten la preparación de diversos derivados.
- Funcionalización: Los nuevos enfoques incluyen el desplazamiento nucleofílico de átomos de flúor y reacciones de acoplamiento cruzado . Estas estrategias mejoran la versatilidad de los derivados de quinolina.
Tintes Cianina y Aplicaciones Comerciales
Mecanismo De Acción
Target of Action
Quinoline derivatives, in general, have been known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They are often used as inhibitors of various enzymes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other biological molecules .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, often related to their role as enzyme inhibitors .
Result of Action
Given the known biological activities of quinoline derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Trifluoromethyl-substituted quinolines have found applications in medicine, exhibiting a broad spectrum of antibacterial activity . They have also found application in agriculture, and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Análisis Bioquímico
Biochemical Properties
4-Methyl-6-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of 4-Methyl-6-(trifluoromethyl)quinoline with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 4-Methyl-6-(trifluoromethyl)quinoline on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Methyl-6-(trifluoromethyl)quinoline can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, affects downstream signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-6-(trifluoromethyl)quinoline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 4-Methyl-6-(trifluoromethyl)quinoline can bind to the active site of certain enzymes, inhibiting their catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance their activity. The changes in gene expression induced by 4-Methyl-6-(trifluoromethyl)quinoline are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-(trifluoromethyl)quinoline can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. The degradation products may have different biological activities compared to the parent compound . Long-term exposure to 4-Methyl-6-(trifluoromethyl)quinoline in in vitro or in vivo studies has shown that it can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of 4-Methyl-6-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, it can become toxic and cause adverse effects, such as hepatotoxicity or neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 4-Methyl-6-(trifluoromethyl)quinoline. Careful dosage optimization is essential to minimize the risk of toxicity while maximizing the therapeutic benefits .
Metabolic Pathways
4-Methyl-6-(trifluoromethyl)quinoline is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Methyl-6-(trifluoromethyl)quinoline, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others may be inactive or even toxic . The interaction of 4-Methyl-6-(trifluoromethyl)quinoline with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Methyl-6-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of 4-Methyl-6-(trifluoromethyl)quinoline within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-Methyl-6-(trifluoromethyl)quinoline is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Methyl-6-(trifluoromethyl)quinoline may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propiedades
IUPAC Name |
4-methyl-6-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZYMAHXPPUHML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


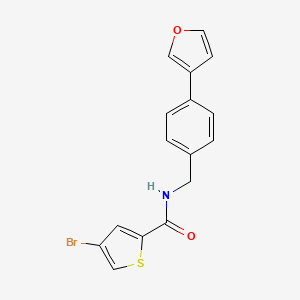
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
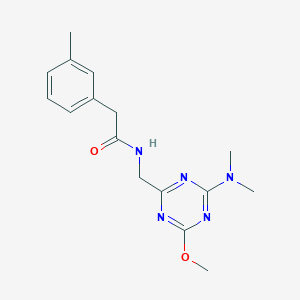
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)


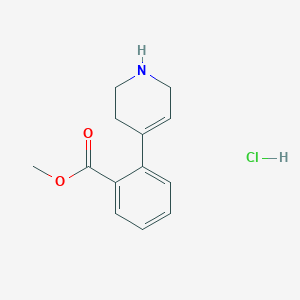
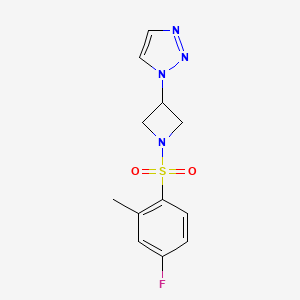
![6-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2397084.png)
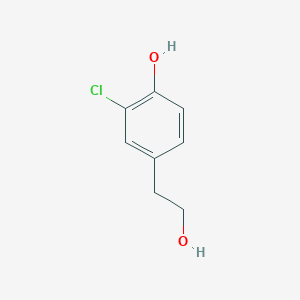
![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)
![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)